Hexane-3-sulfonyl chloride

Vue d'ensemble

Description

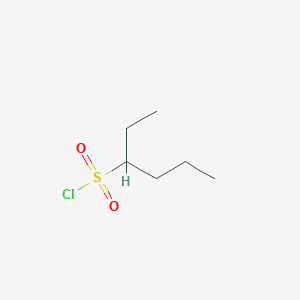

Hexane-3-sulfonyl chloride is an organosulfur compound . It belongs to the class of compounds known as sulfonyl chlorides . Sulfonyl chlorides are derivatives of sulfonic acids and are highly reactive .

Synthesis Analysis

Sulfonyl chlorides, including Hexane-3-sulfonyl chloride, can be synthesized through various methods. One common method is the chlorosulfonation of S-alkyl isothiourea salts . Another method involves the use of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . These methods are known for their efficiency and high yields .Molecular Structure Analysis

The molecular structure of Hexane-3-sulfonyl chloride is similar to that of other sulfonyl chlorides. It consists of a hexane chain with a sulfonyl chloride group attached at the third carbon . The sulfonyl group (S(=O)2) is a key functional group in this compound .Chemical Reactions Analysis

Sulfonyl chlorides are highly reactive and can undergo various chemical reactions. They can react with amines to form sulfonamides, or with water to produce hydrochloric acid . They can also be converted into sulfonamides and sulfonyl azides through oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water .Applications De Recherche Scientifique

Photocatalysis in Organic Synthesis

Hexane-3-sulfonyl chloride is utilized in photocatalysis to promote chemoselective synthesis. The compound can be activated by light to generate sulfonyl chlorides from precursors like S-arylthioacetates . This process is valuable in organic synthesis, enabling the creation of complex molecules under mild conditions.

Pharmaceutical Intermediates

In medicinal chemistry, hexane-3-sulfonyl chloride serves as a key intermediate. It’s used to construct biologically active molecules, particularly in the synthesis of sulfonamide-based drugs, which are prevalent in pharmaceuticals . Its role is crucial in the development of new medications and therapeutic agents.

Agrochemical Production

The compound finds applications in the synthesis of agrochemicals. It’s involved in creating compounds that contain sulfur, which is essential for high-quality crop yield and protection against pests . Hexane-3-sulfonyl chloride contributes to the development of novel agrochemicals that enhance agricultural productivity.

Polymer Engineering

In the field of polymers, hexane-3-sulfonyl chloride is used to synthesize sulfone polymers, which are known for their thermal stability and strength . These polymers are employed in various industries, including aerospace and electronics, for their high-performance characteristics.

Food Industry Applications

While not directly used in food products, hexane-3-sulfonyl chloride-related compounds play a role in the extraction processes within the food industry. They are part of the chemical processes that extract natural products and ingredients .

Chemical Engineering Processes

Hexane-3-sulfonyl chloride is involved in chemical engineering processes, particularly in the synthesis of various chemical intermediates. Its reactivity is harnessed to produce other functional groups essential for further chemical transformations .

Safety And Hazards

Orientations Futures

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of sulfonyl chlorides. For example, a recent paper discusses the use of potassium poly(heptazine imide) as a photocatalyst for the chromoselective synthesis of sulfonyl chlorides . Another study investigates a continuous flow protocol for the synthesis of sulfonyl chlorides, which offers improved safety and control over reaction parameters .

Propriétés

IUPAC Name |

hexane-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2S/c1-3-5-6(4-2)10(7,8)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAVSZUJLYKYPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexane-3-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Ethoxyphenyl)methyl]piperidin-3-amine](/img/structure/B1465759.png)

![1-[(4-Bromophenyl)methyl]piperidin-3-amine](/img/structure/B1465766.png)

![3-[(4-Methoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1465767.png)

![8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1465770.png)